molecular formula C18H14ClN3O5 B3707690 2-CHLORO-4-(2,5-DIMETHYL-3-{[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-1H-PYRROL-1-YL)BENZOIC ACID

2-CHLORO-4-(2,5-DIMETHYL-3-{[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-1H-PYRROL-1-YL)BENZOIC ACID

Cat. No.: B3707690
M. Wt: 387.8 g/mol
InChI Key: RMMPIRGNYXPNQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(2,5-dimethyl-3-{[2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-1H-pyrrol-1-yl)benzoic acid is a complex organic compound with a unique structure that combines a chlorinated benzoic acid with a pyrrole and pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(2,5-dimethyl-3-{[2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-1H-pyrrol-1-yl)benzoic acid typically involves multiple steps One common approach is to start with the chlorination of benzoic acid to introduce the chlorine atom at the 2-positionThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2,5-dimethyl-3-{[2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-1H-pyrrol-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to dissolve the reactants .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as amines, ethers, or halides .

Scientific Research Applications

2-Chloro-4-(2,5-dimethyl-3-{[2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-1H-pyrrol-1-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-4-(2,5-dimethyl-3-{[2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-1H-pyrrol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(2,5-dimethyl-3-{[2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-1H-pyrrol-1-yl)benzoic acid is unique due to its combination of a chlorinated benzoic acid with both pyrrole and pyrimidine moieties. This structure provides a distinct set of chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

2-chloro-4-[2,5-dimethyl-3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]pyrrol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O5/c1-8-5-10(6-13-15(23)20-18(27)21-16(13)24)9(2)22(8)11-3-4-12(17(25)26)14(19)7-11/h3-7H,1-2H3,(H,25,26)(H2,20,21,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMPIRGNYXPNQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)C(=O)O)Cl)C)C=C3C(=O)NC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-CHLORO-4-(2,5-DIMETHYL-3-{[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-1H-PYRROL-1-YL)BENZOIC ACID
Reactant of Route 2
2-CHLORO-4-(2,5-DIMETHYL-3-{[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-1H-PYRROL-1-YL)BENZOIC ACID
Reactant of Route 3
2-CHLORO-4-(2,5-DIMETHYL-3-{[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-1H-PYRROL-1-YL)BENZOIC ACID
Reactant of Route 4
2-CHLORO-4-(2,5-DIMETHYL-3-{[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-1H-PYRROL-1-YL)BENZOIC ACID
Reactant of Route 5
Reactant of Route 5
2-CHLORO-4-(2,5-DIMETHYL-3-{[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-1H-PYRROL-1-YL)BENZOIC ACID
Reactant of Route 6
2-CHLORO-4-(2,5-DIMETHYL-3-{[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-1H-PYRROL-1-YL)BENZOIC ACID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.